molecular formula C16H18ClF2NOS B2553052 1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride CAS No. 256370-13-5

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride

Cat. No.: B2553052
CAS No.: 256370-13-5
M. Wt: 345.83
InChI Key: DTZLTESXHCXBFD-UHFFFAOYSA-N
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Description

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride is a chemical compound with the molecular formula C16H18ClF2NOS It is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, as well as a sulfanyl group attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

    Thioether Formation: The next step involves the reaction of 4-fluorobenzylamine with 4-fluorothiophenol in the presence of a base to form the thioether intermediate.

    Propanol Backbone Introduction: The final step involves the reaction of the thioether intermediate with an epoxide, such as epichlorohydrin, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylamine or sulfanyl groups.

    Substitution: The fluorine atoms on the benzyl and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzylamine or sulfanyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride involves

Properties

IUPAC Name

1-[(4-fluorophenyl)methylamino]-3-(4-fluorophenyl)sulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NOS.ClH/c17-13-3-1-12(2-4-13)9-19-10-15(20)11-21-16-7-5-14(18)6-8-16;/h1-8,15,19-20H,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZLTESXHCXBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(CSC2=CC=C(C=C2)F)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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